molecular formula C18H24N2O4 B109487 (R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid CAS No. 959577-59-4

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid

Cat. No.: B109487
CAS No.: 959577-59-4
M. Wt: 332.4 g/mol
InChI Key: FVYUVNZXIBSYAM-CYBMUJFWSA-N
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Description

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid is a complex organic compound with a unique structure that includes an indole ring and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid typically involves multiple steps, including the formation of the indole ring and the attachment of the pentanoic acid chain. Common synthetic routes may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Pentanoic Acid Chain: This step may involve the use of protecting groups to ensure selective reactions. The pentanoic acid chain can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indoline derivatives.

Scientific Research Applications

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid is unique due to its specific structure, which combines an indole ring with a pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and the implications of its activity based on diverse research findings.

Chemical Structure and Synthesis

This compound, also known as a derivative of tryptophan, features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The indole moiety contributes to its biological properties, particularly in interactions with various receptors.

Synthesis Methods

The synthesis typically involves:

  • Protection of the amino group using Boc anhydride.
  • Coupling reactions with indole derivatives.
  • Deprotection to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated through various assays, highlighting its potential as a therapeutic agent.

1. Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit affinity for opioid receptors. For instance, studies involving bivalent ligands have shown that modifications in structure can significantly alter receptor binding affinities and functional activity at μ-opioid receptors .

Compoundμ-Receptor Affinity (nM)NK1 Antagonist Activity
3b7.2Strong
1a10 μM–6.9%None
1b10 μM–19.3%None

This table summarizes findings from pharmacological evaluations where compound 3b demonstrated significant agonist potency at the μ-opioid receptor, indicating its potential for pain management applications .

2. Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For example, compounds with structural similarities have shown inhibitory effects on cancer cell proliferation across various cell lines, such as MCF-7 and A549 .

CompoundCell LineIC50 (µM)
PABA DerivativeMCF-75.85
Indole AnalogA5494.53

These findings indicate that this compound and its analogs may act as effective agents against specific cancer types through mechanisms involving apoptosis and cell cycle arrest .

3. Antiviral Activity

Emerging data suggests that this compound may also possess antiviral properties, potentially effective against certain viral infections. The exact mechanisms remain to be elucidated but may involve interference with viral replication processes.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Case Study 1 : A study evaluated the analgesic effects of related indole derivatives in animal models, demonstrating significant pain relief comparable to standard opioid treatments.
  • Case Study 2 : In vitro assays revealed that specific analogs inhibited tumor growth in human cancer cell lines by inducing apoptosis and reducing proliferation rates.

Properties

IUPAC Name

(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYUVNZXIBSYAM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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